Isomallotolerin

Description

Isomallotolerin is an aromatic derivative isolated from the pericarp of Mallotus species, particularly noted in Mallotus philippensis (kamala tree). It belongs to a class of phytochemicals characterized by chromene or chromanol-derived structures with acylated side chains . While its exact biosynthetic pathway remains under investigation, it is structurally related to other prenylated coumarin derivatives, which are often associated with antioxidant and anti-inflammatory properties in medicinal plants.

Properties

CAS No. |

126026-30-0 |

|---|---|

Molecular Formula |

C26H32O9 |

Molecular Weight |

488.5 g/mol |

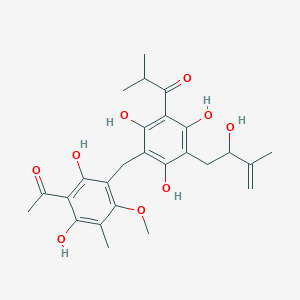

IUPAC Name |

1-[3-[(3-acetyl-2,4-dihydroxy-6-methoxy-5-methylphenyl)methyl]-2,4,6-trihydroxy-5-(2-hydroxy-3-methylbut-3-enyl)phenyl]-2-methylpropan-1-one |

InChI |

InChI=1S/C26H32O9/c1-10(2)17(28)9-15-22(31)14(23(32)19(24(15)33)20(29)11(3)4)8-16-25(34)18(13(6)27)21(30)12(5)26(16)35-7/h11,17,28,30-34H,1,8-9H2,2-7H3 |

InChI Key |

JEVIQALUZPYYLS-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=C(C(=C1OC)CC2=C(C(=C(C(=C2O)C(=O)C(C)C)O)CC(C(=C)C)O)O)O)C(=O)C)O |

Canonical SMILES |

CC1=C(C(=C(C(=C1OC)CC2=C(C(=C(C(=C2O)C(=O)C(C)C)O)CC(C(=C)C)O)O)O)C(=O)C)O |

Synonyms |

3-(3-methyl-2-hydroxybut-3-enyl)-5-(3-acetyl-2,4-dihydroxy-5-methyl-6-methoxybenzyl)phlorisobutyrophenone isomallotolerin |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Findings :

- Lipophilicity : Butyrylmallotochromene and Isobutyrylmallotochromene exhibit lower polarity than this compound, favoring interaction with lipid-rich biological membranes.

- Bioactivity: Isomallotochromanol’s hydroxyl group correlates with higher antioxidant capacity, whereas this compound’s acyl chain may enhance antimicrobial efficacy .

- Stability : Branched acyl groups (e.g., in Isobutyrylmallotochromene) resist enzymatic degradation more effectively than linear chains, as observed in analogous plant metabolites .

Challenges in Comparative Studies

Comparative analyses of these compounds are complicated by:

- Extraction Variability : The pericarp matrix of Mallotus species contains complex mixtures of acylated derivatives, making isolation of pure compounds challenging. Incomplete extraction or unintended chemical reactions during processing may alter compound profiles .

- Limited Pharmacological Data: Most studies focus on structural elucidation rather than bioactivity. For instance, this compound’s anti-inflammatory effects are inferred from related chromene derivatives but lack direct experimental validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.